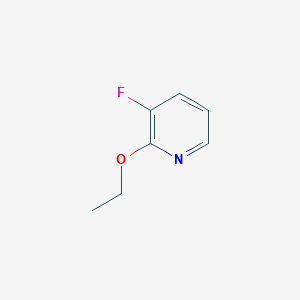

2-Ethoxy-3-fluoropyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethoxy-3-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO/c1-2-10-7-6(8)4-3-5-9-7/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGMQSIXIQVIKOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50743738 | |

| Record name | 2-Ethoxy-3-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858675-63-5 | |

| Record name | 2-Ethoxy-3-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Engineering for 2 Ethoxy 3 Fluoropyridine

Precursor Synthesis Strategies for Fluoropyridine Scaffolds

The synthesis of fluorinated pyridine (B92270) scaffolds, essential for producing compounds like 2-Ethoxy-3-fluoropyridine, relies on a variety of advanced chemical methods. These strategies are designed to control the regioselectivity of functionalization on the electron-deficient pyridine ring.

Directed Ortho-Metalation (DoM) Approaches to Functionalized Pyridines

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds, including pyridines. nih.gov The process involves the deprotonation at the position ortho to a directed metalation group (DMG) by a strong base, typically an organolithium reagent or a lithium amide, to form an ortho-lithiated species. nih.gov This intermediate can then react with various electrophiles to introduce a wide range of functional groups. nih.gov

The aryl O-carbamate group is recognized as one of the most effective DMGs in DoM chemistry. nih.gov The general mechanism involves the coordination of a strong base, such as an alkyl lithium, to the heteroatom of the DMG at low temperatures (e.g., -78 °C), facilitating deprotonation and the formation of the lithiated intermediate. nih.gov However, the high reactivity of traditional organolithium bases can lead to undesired side reactions, especially with sensitive functional groups. nih.gov

For pyridine systems, which are prone to nucleophilic addition by organometallic reagents, the choice of base and conditions is critical. harvard.edu The use of highly hindered amide bases like TMPMgCl•LiCl has proven effective for the directed metalation of electron-poor heteroarenes. harvard.edu Another approach involves using silyl (B83357) groups as temporary blocking groups to direct substitution to other positions on the pyridine ring. nih.gov

Table 1: Bases Used in Directed Ortho-Metalation of Pyridines

| Base | Substrate Type | Notes |

|---|---|---|

| Alkyllithiums (e.g., n-BuLi, sec-BuLi) | Pyridines with strong DMGs | Can lead to nucleophilic addition. harvard.edu |

| Lithium Amides (e.g., LDA) | Pyridines with various DMGs | Commonly used for deprotonation. researchgate.net |

| TMPMgCl•LiCl | Electron-poor heteroarenes | Efficient for sensitive substrates. harvard.edu |

Nucleophilic Displacement Reactions for Fluoroalkylation

Nucleophilic aromatic substitution (SNAr) is a key pathway for introducing fluorine onto the pyridine ring. This mechanism is particularly effective when a good leaving group is present at the 2- or 4-positions of the pyridine ring, as the nitrogen atom can stabilize the negatively charged intermediate (Meisenheimer complex). youtube.comquimicaorganica.org

The substitution of a halogen, such as chlorine or bromine, with fluoride (B91410) is a common method for synthesizing fluoropyridines. This "halex" reaction often requires high temperatures or the use of specific fluorinating agents. For instance, the conversion of 2-chloropyridine (B119429) to 2-fluoropyridine (B1216828) has been achieved using potassium bifluoride at 315°C, yielding 74% of the product. researchgate.net In another example, the fluorine atom at the 2-position of compounds like 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine (B1586492) can be exchanged for a chlorine atom. googleapis.com The use of 1B metal fluorides (like those derived from Cu₂O treated with HF) in the presence of pyridine derivatives has also been shown to be effective for halogen-exchange fluorination of primary alkyl halides. oup.com

Fluorodenitration involves the replacement of a nitro group (–NO₂) with a fluorine atom. This reaction is particularly effective for 2- or 4-nitropyridines. acs.org The reaction can be carried out under mild conditions using tetrabutylammonium (B224687) fluoride (TBAF) as the fluoride source. acs.org For 3-nitropyridines, the reaction generally requires the presence of other electron-withdrawing groups on the ring to proceed efficiently. acs.org

Table 2: Conditions for Fluorodenitration of Nitropyridines

| Substrate | Fluoride Source | Conditions | Outcome |

|---|---|---|---|

| 2- or 4-Nitropyridines | Tetrabutylammonium fluoride (TBAF) | Mild conditions | General and efficient reaction. acs.org |

Electrochemical and Chemical Fluorination Techniques for Pyridine Rings

Direct fluorination of the pyridine C-H bond offers an alternative route that avoids pre-functionalization. Both electrochemical and chemical methods have been developed for this purpose.

Electrochemical Fluorination : This technique can produce perfluoro-(N-fluoroalkylpiperidines) from various alkyl-substituted pyridines. rsc.org The yields are highly dependent on the position and number of alkyl substituents on the pyridine ring. rsc.org For example, electrochemical fluorination of pyridine itself gives an 8% yield, while 2,6-dimethylpyridine (B142122) yields 26%. rsc.org More selective methods have also been developed; 2-fluoropyridine has been synthesized in 22% yield via electrochemical fluorination at a platinum anode using tetramethylammonium (B1211777) dihydrogen trifluoride (Me₄NF·2HF) as the fluoride source. researchgate.net

Chemical Fluorination : A variety of chemical reagents can achieve selective fluorination.

Silver(II) fluoride (AgF₂) : This reagent allows for the site-selective fluorination of a single C-H bond adjacent to the nitrogen in pyridines and diazines at room temperature. researchgate.netacs.org The reaction is typically complete within an hour and is highly selective for the ortho-position. researchgate.netacs.org

Elemental Fluorine-Iodine Mixtures : These mixtures can selectively produce 2-fluoro-derivatives of pyridine and quinoline (B57606) in high yields at room temperature. rsc.org The reaction is thought to proceed through an N-iodo-heterocyclic intermediate. rsc.org

Selectfluor : In silver(I)-initiated radical C-H fluorinations, pyridines can form [N−F−N]⁺ halogen bonds with Selectfluor, which facilitates the single-electron reduction by the catalytic Ag(I). ucmerced.edu

Synthesis of 3-Fluoropyridine (B146971) Intermediates

The synthesis of 3-fluoropyridine is a critical step, as it serves as a direct precursor for compounds like this compound. Several synthetic routes have been established.

One common method is a variation of the Balz-Schiemann reaction, which traditionally involves the thermal decomposition of diazonium fluoroborates. A modified, one-step synthesis from 3-aminopyridine (B143674) using fluoboric acid and sodium nitrite (B80452) has been developed to improve yield and safety. google.com This method can increase the yield threefold compared to the conventional diazotization method. google.com

Ring-forming reactions provide another powerful approach. A Rh(III)-catalyzed C–H functionalization has been developed to prepare multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.govresearchgate.net This method is versatile, accommodating a range of substituents. nih.gov Another innovative method involves the photoredox-mediated coupling of α,α-difluoro-β-iodoketones with silyl enol ethers, followed by a one-pot condensation with ammonium (B1175870) acetate (B1210297) to form the 3-fluoropyridine ring. acs.org

Furthermore, strategies using Zincke imine intermediates have been developed for the regioselective C3-fluorination of pyridines. acs.orgnih.gov This process involves ring-opening to form the Zincke imine, which then undergoes regioselective C–F bond formation with an electrophilic fluorinating reagent, followed by ring closure to yield the 3-fluoropyridine. acs.org

Table 3: Selected Synthetic Methods for 3-Fluoropyridine Intermediates

| Method | Starting Materials | Key Reagents/Catalysts | Key Feature |

|---|---|---|---|

| Modified Diazotization | 3-Aminopyridine | Fluoboric acid, Sodium nitrite, Water absorbent | Improved yield and safety over classic Balz-Schiemann. google.com |

| Rh(III)-Catalyzed Cyclization | α-Fluoro-α,β-unsaturated oximes, Alkynes | [Cp*RhCl₂]₂/metal acetate | One-step synthesis of multi-substituted 3-fluoropyridines. nih.gov |

| Photoredox Coupling/Condensation | α,α-Difluoro-β-iodoketones, Silyl enol ethers | fac-Ir(ppy)₃, Ammonium acetate | One-pot synthesis from two ketone components. acs.org |

Ethoxylation Reactions for this compound Formation

The introduction of an ethoxy group onto a fluorinated pyridine ring is a key transformation for the synthesis of this compound. This is typically achieved through ethoxylation reactions where a C-O bond is formed at the C2 position of a suitable pyridine precursor. The primary methods employed are nucleophilic aromatic substitution (SNAr) and, more recently, transition metal-catalyzed processes.

Nucleophilic aromatic substitution (SNAr) is a principal pathway for the synthesis of this compound. wikipedia.org This reaction involves the displacement of a leaving group, typically a halide, from an aromatic ring by a nucleophile. wikipedia.org For the synthesis of the target compound, the reaction proceeds by treating 2,3-difluoropyridine (B50371) with sodium ethoxide. The pyridine ring, being electron-deficient, is activated towards attack by nucleophiles, a characteristic that is enhanced by the presence of electron-withdrawing fluorine substituents. masterorganicchemistry.com

The SNAr reaction generally proceeds via a two-step addition-elimination mechanism. youtube.com The nucleophile, in this case, the ethoxide ion (EtO⁻), attacks the electron-deficient carbon atom bearing the leaving group to form a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com Subsequently, the leaving group (fluoride ion) is eliminated, restoring the aromaticity of the ring and yielding the final product, this compound.

The mechanism of ethoxide reactivity in SNAr reactions on fluoropyridines is well-established. The aromatic ring in fluoropyridines is electrophilic, particularly at positions ortho and para to the ring nitrogen, due to the nitrogen's inductive and mesomeric electron-withdrawing effects. masterorganicchemistry.com When ethoxide attacks the C2 carbon of 2,3-difluoropyridine, the negative charge of the resulting Meisenheimer complex is delocalized onto the electronegative nitrogen atom and across the ring, which provides significant stabilization. wikipedia.org This stabilization of the intermediate is a crucial factor driving the reaction forward. The presence of electron-withdrawing groups, such as the nitro group in the classic example of 2,4-dinitrochlorobenzene, greatly facilitates this type of reaction by further stabilizing the anionic intermediate. wikipedia.orgmasterorganicchemistry.com In the case of fluoropyridines, the fluorine atoms themselves contribute to the activation of the ring toward nucleophilic attack. nih.gov

Kinetic studies of SNAr reactions on halo-aromatic systems reveal important factors governing reaction rates. The nature of the leaving group is critical; for halogens, the C-F bond is the strongest, yet fluoride is often the best leaving group in SNAr. This is because the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex, not the subsequent departure of the leaving group. The high electronegativity of fluorine strongly activates the attached carbon atom to nucleophilic attack, accelerating this first step.

In competitive kinetic studies involving 2-halopyridines and sodium ethoxide, 2-fluoropyridine was found to react significantly faster than its chloro-analog. researchgate.net This highlights the superior ability of fluorine to activate the ring for nucleophilic substitution compared to other halogens in this context. Substituents on the pyridine ring also exert a strong influence on reaction rates. Electron-withdrawing groups generally increase the rate of nucleophilic substitution by stabilizing the negatively charged intermediate. mdpi.comrsc.org Conversely, electron-donating groups tend to slow the reaction down.

Table 1: Relative Reactivity of Halopyridines with Sodium Ethoxide

| Substrate | Relative Reactivity |

|---|---|

| 2-Fluoropyridine | 320 |

| 2-Chloropyridine | 1 |

Data based on competition kinetics, highlighting the enhanced reactivity of the fluoro-substituent in SNAr reactions. researchgate.net

Regioselectivity is a paramount consideration in the ethoxylation of poly-substituted pyridines like 2,3-difluoropyridine. The formation of this compound requires the ethoxide to selectively attack the C2 position over the C3 position. The regiochemical outcome is dictated by the electronic properties of the pyridine ring. The ring nitrogen strongly activates the ortho (C2, C6) and para (C4) positions towards nucleophilic attack. masterorganicchemistry.comrsc.org

In 2,3-difluoropyridine, the C2 position is significantly more electron-deficient and thus more susceptible to nucleophilic attack than the C3 position, which is meta to the nitrogen. This inherent electronic preference leads to a high degree of regioselectivity, favoring the formation of the 2-ethoxy product. Studies on related systems, such as 2,3,6-trifluoropyridine, have also shown that reaction with sodium ethoxide occurs preferentially at the C2 position. researchgate.net The conditions of the reaction, including the solvent and temperature, can also play a role in controlling selectivity, but the intrinsic electronic bias of the substrate is the dominant factor. rsc.org

Table 2: Regioselectivity in Nucleophilic Aromatic Substitution of Fluoropyridines

| Substrate | Nucleophile | Major Product Position of Attack | Rationale |

|---|---|---|---|

| 2,3-Difluoropyridine | Sodium Ethoxide | C2 | Strong activation by ortho-nitrogen. |

| Pentafluoropyridine | Hydroxybenzaldehydes | C4 | Strong activation by para-nitrogen. rsc.org |

While SNAr is a common method, transition metal catalysis offers an alternative route for C-O bond formation. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been adapted for etherification. nih.gov These methods can be particularly useful when the SNAr reaction is sluggish or lacks the desired selectivity.

For the synthesis of this compound, a palladium-catalyzed process could involve the coupling of a 2-halo-3-fluoropyridine (e.g., 2-chloro- or 2-bromo-3-fluoropyridine) with ethanol (B145695) or sodium ethoxide. The catalytic cycle typically involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the pyridine substrate to form a palladium(II) complex. The regioselectivity of this step is a key factor. baranlab.org

Alcohol/Alkoxide Coordination and Deprotonation: The alcohol or alkoxide coordinates to the palladium center. In the case of an alcohol, a base is required to facilitate deprotonation and form the palladium-alkoxide species.

Reductive Elimination: The final step involves the formation of the C-O bond and the desired this compound product, regenerating the palladium(0) catalyst. nih.gov

The choice of ligand for the palladium catalyst is crucial for the success of these reactions, influencing catalyst stability, reactivity, and selectivity. nih.gov While less common than SNAr for this specific transformation, palladium-catalyzed methods provide a powerful alternative for constructing aryl ethers.

Nucleophilic Aromatic Substitution (SNAr) with Alkoxides

Large-Scale Synthesis Considerations and Process Optimization

Transitioning the synthesis of this compound from the laboratory to a large scale introduces several engineering and safety challenges that must be addressed through process optimization.

For the SNAr pathway using sodium ethoxide and 2,3-difluoropyridine, key optimization parameters include:

Temperature Control: SNAr reactions are often highly exothermic. Effective heat management is critical on a large scale to prevent thermal runaway, ensure consistent product quality, and maintain a safe operating environment.

Solvent Selection: The choice of solvent is vital. Polar aprotic solvents like DMSO, DMF, or NMP are typically used to solvate the cationic counter-ion (Na⁺) and increase the nucleophilicity of the ethoxide. On a large scale, factors like solvent cost, toxicity, boiling point, and ease of recovery and recycling become important considerations.

Reactant Stoichiometry and Addition: Precise control over the molar ratio of sodium ethoxide to 2,3-difluoropyridine is necessary to maximize conversion and minimize side reactions. The rate of addition of the ethoxide solution can also be used to control the reaction temperature.

Work-up and Purification: Developing a robust and scalable work-up procedure is essential. This includes quenching the reaction, separating the product from the solvent and inorganic salts (e.g., sodium fluoride), and purifying the final product. Methods like distillation or crystallization are preferred over chromatography for large-scale production due to cost and throughput.

Process Safety: Handling of reagents like sodium ethoxide, which is flammable and corrosive, and potentially volatile fluoropyridine starting materials requires stringent safety protocols and appropriate engineering controls.

Optimizing these parameters is crucial for developing a manufacturing process that is not only high-yielding and produces high-purity material but is also cost-effective, safe, and environmentally sustainable. researchgate.net

Development of Commercially Viable Synthetic Routes

A commercially viable synthetic route is predicated on factors such as cost and availability of starting materials, reaction efficiency, yield, operational simplicity, and scalability. For this compound, the most direct and industrially feasible approach is through a Nucleophilic Aromatic Substitution (SNAr) reaction.

This strategy leverages a poly-halogenated pyridine precursor, most plausibly 2,3-difluoropyridine , and reacts it with sodium ethoxide . The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack. The fluorine atom at the 2-position is particularly activated for displacement due to the electron-withdrawing effect of the ring nitrogen.

The reaction proceeds via a stepwise addition-elimination mechanism, where the ethoxide ion attacks the C-2 position to form a stable intermediate known as a Meisenheimer complex. Subsequently, the fluoride ion is eliminated, yielding the final product, this compound, and sodium fluoride as a salt byproduct. Research has shown that the reaction of 2-fluoropyridine with sodium ethoxide in ethanol is significantly faster—by a factor of 320—than the corresponding reaction with 2-chloropyridine, making fluoro-substituted precursors highly attractive for efficient synthesis. nih.gov

The key reaction is as follows:

Figure 1: General reaction scheme for the synthesis of this compound via Nucleophilic Aromatic Substitution (SNAr).

The commercial viability of this route is supported by the high reactivity of fluoropyridines in SNAr reactions, which allows for milder reaction conditions and shorter processing times compared to less reactive chloro- or bromo-pyridines. nih.gov The starting materials, 2,3-difluoropyridine and sodium ethoxide, are accessible industrial chemicals.

The table below outlines typical parameters for this type of transformation in a conventional batch process.

| Parameter | Value / Condition | Rationale |

| Starting Material | 2,3-Difluoropyridine | High reactivity of the C-2 fluorine atom towards nucleophilic displacement. nih.gov |

| Nucleophile | Sodium Ethoxide (NaOEt) | Provides the ethoxy group; strong nucleophile. |

| Solvent | Ethanol (EtOH) or Tetrahydrofuran (THF) | Ethanol can serve as both solvent and a source for the ethoxide. THF is a common aprotic solvent for SNAr. |

| Temperature | 25°C to 80°C | The reaction is often facile, but may require moderate heating to achieve optimal reaction rates. |

| Reaction Time | 1 - 6 hours | Dependent on temperature and substrate concentration. |

| Workup | Aqueous quench, extraction | Standard procedure to remove the sodium fluoride byproduct and isolate the organic product. |

| Typical Yield | >80% | SNAr reactions on activated fluoropyridines are typically high-yielding. |

Flow Chemistry Applications in Fluoropyridine Synthesis

Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing, particularly for reactions that are exothermic or require precise control. vapourtec.com The SNAr synthesis of this compound is an excellent candidate for adaptation to a flow process.

In a hypothetical flow setup, two separate streams—one containing 2,3-difluoropyridine dissolved in a suitable solvent (e.g., THF or ethanol) and the other containing sodium ethoxide in ethanol—would be continuously pumped and combined at a mixing junction (T-mixer). The resulting mixture flows through a heated, temperature-controlled reactor coil. The high surface-area-to-volume ratio of the flow reactor enables superior heat transfer, allowing for precise temperature management and preventing the formation of hotspots that can lead to side reactions. youtube.com This level of control ensures consistent product quality and enhances operational safety.

After traversing the reactor coil for a defined residence time, the stream can be passed through a back-pressure regulator to allow the system to operate at temperatures above the solvent's boiling point, further accelerating the reaction. youtube.com The product stream can then be directly subjected to in-line quenching and purification steps.

The table below compares the key aspects of batch versus flow chemistry for this synthesis.

| Feature | Batch Process | Flow Chemistry Process | Advantage of Flow Chemistry |

| Heat Transfer | Limited by vessel surface area; potential for hotspots. | Excellent; high surface-area-to-volume ratio. youtube.com | Enhanced safety, reduced byproducts. |

| Temperature Control | ± 5-10°C | ± 1°C | High precision leads to consistent product quality. |

| Mixing | Dependent on stirrer efficiency; can be non-uniform. | Rapid and efficient diffusion-based mixing in microchannels. vapourtec.com | Improved reaction kinetics and yield. |

| Safety | Large volume of reagents handled at once. | Small reaction volume at any given time. | Minimized risk of thermal runaway. |

| Scalability | Requires larger reactors; process re-optimization often needed. | Achieved by running the system for longer durations ("scaling out"). vapourtec.com | Simpler and more predictable scale-up. |

| Reaction Time | Hours | Seconds to Minutes | Increased throughput and efficiency. |

Sustainable Synthesis and Green Chemistry Principles

The application of green chemistry principles is crucial for developing environmentally responsible and economically efficient chemical processes. The proposed SNAr synthesis of this compound can be evaluated against these principles to identify areas for sustainable optimization.

Waste Prevention: The SNAr reaction is inherently atom-efficient and high-yielding, which minimizes the generation of waste. The primary byproduct is sodium fluoride, a simple inorganic salt.

Atom Economy: The reaction incorporates a significant portion of the reactants into the final product. Calculating the atom economy provides a metric for how efficiently raw materials are converted.

Use of Safer Solvents: Ethanol is a preferable solvent as it is derived from renewable resources (bioethanol) and has a lower toxicity profile than many aprotic polar solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

Renewable Feedstocks: Using bio-derived ethanol as both a solvent and a reagent precursor (for sodium ethoxide) aligns with the principle of utilizing renewable resources.

Inherently Safer Chemistry: Migrating the synthesis to a continuous-flow process significantly enhances safety by minimizing the volume of material being reacted at any point, thereby reducing the risks associated with potential exothermic events. vapourtec.com

The table below provides an analysis of the synthesis route in the context of key green chemistry principles.

| Green Chemistry Principle | Application in this compound Synthesis |

| Prevention | High-yield reaction minimizes byproduct formation. |

| Atom Economy | Good, with NaF as the main byproduct. |

| Less Hazardous Synthesis | Avoids highly toxic reagents like phosphorous oxychloride or explosive diazonium salts sometimes used in heterocycle synthesis. nih.gov |

| Safer Solvents | Ethanol is a greener solvent choice compared to traditional polar aprotic solvents. |

| Energy Efficiency | Flow chemistry enables rapid heating and shorter reaction times, reducing energy consumption. |

| Renewable Feedstocks | Ethanol can be sourced from renewable biomass. |

| Reduce Derivatives | The SNAr pathway is a direct conversion, avoiding the need for protecting groups. |

Reactivity and Functionalization of 2 Ethoxy 3 Fluoropyridine and Its Derivatives

Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are a cornerstone for creating carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. acs.org The 2-ethoxy-3-fluoropyridine core can be functionalized through several such methods, with the Suzuki-Miyaura and Sonogashira couplings being notable examples.

The Suzuki-Miyaura coupling is a powerful method for forming C(sp²)–C(sp²) bonds and has been successfully applied to functionalize the 2-ethoxypyridine (B84967) framework. nih.govmdpi.com This involves the reaction of a boronic acid or ester derivative with an aryl or vinyl halide, catalyzed by a palladium complex. mdpi.com

A key intermediate for Suzuki-Miyaura reactions is 2-ethoxy-3-pyridylboronic acid. A commercially viable, large-scale synthesis of this compound has been developed utilizing a directed ortho-metalation (DoM) strategy on the readily available 2-ethoxypyridine. worktribe.com This method involves the deprotonation at the C3 position, directed by the C2-ethoxy group, followed by quenching with a boron electrophile like triisopropyl borate (B1201080) to generate the boronic acid. worktribe.comorgsyn.org This approach provides a direct and efficient route to the desired pyridylboronic acid, which serves as a versatile building block for further diversification. worktribe.com The X-ray crystal structure of the resulting 2-ethoxy-3-pyridylboronic acid reveals the influence of the adjacent ethoxy substituent on the boronic acid group. worktribe.com

2-Ethoxy-3-pyridylboronic acid has proven to be an effective coupling partner in palladium-catalyzed Suzuki-Miyaura reactions with a variety of aryl and heteroaryl halides. worktribe.com These reactions typically proceed in high yield, allowing for the synthesis of novel 2-ethoxy-3-aryl/heteroaryl-pyridines. The versatility of this method is demonstrated by its successful application with different halides and heterocyclic partners, including pyridyl, pyrimidyl, and pyrazyl systems. worktribe.com

Table 1: Suzuki-Miyaura Coupling of 2-Ethoxy-3-pyridylboronic Acid with Various Halides

| Aryl/Heteroaryl Halide | Product | Yield (%) | Reference |

|---|---|---|---|

| 4-Bromotoluene | 2-Ethoxy-3-(4-methylphenyl)pyridine | 95 | worktribe.com |

| 4-Bromoanisole | 2-Ethoxy-3-(4-methoxyphenyl)pyridine | 98 | worktribe.com |

| 3-Bromopyridine | 2-Ethoxy-3-(3-pyridyl)pyridine | 85 | worktribe.com |

| 5-Bromopyrimidine | 2-Ethoxy-3-(5-pyrimidyl)pyridine | 82 | worktribe.com |

| Bromopyrazine | 2-Ethoxy-3-(pyrazyl)pyridine | 78 | worktribe.com |

Data sourced from Durham Research Online. worktribe.com

The Sonogashira reaction is a cross-coupling method used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.org While specific studies on the Sonogashira coupling of this compound were not found, the reaction has been successfully applied to other functionalized bromofluoropyridine scaffolds. researchgate.netsoton.ac.uk For instance, researchers have reported the Sonogashira coupling of 6-bromo-3-fluoro-2-cyanopyridine and 6-bromo-3-fluoro-2-pyridinaldoxime with various terminal alkynes. researchgate.netsoton.ac.uk These reactions proceed efficiently and tolerate a range of functional groups on the alkyne partner, demonstrating the utility of this method for creating diverse alkynyl-substituted fluoropyridines. soton.ac.uk This suggests the potential applicability of the Sonogashira coupling for the functionalization of halo-derivatives of this compound.

Table 2: Examples of Sonogashira Coupling with Bromofluoropyridine Derivatives

| Bromofluoropyridine Substrate | Alkyne Partner | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 6-Bromo-3-fluoro-2-cyanopyridine | Phenylacetylene | 3-Fluoro-6-(phenylethynyl)picolinonitrile | 93 | soton.ac.uk |

| 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethynyl-4-ethylbenzene | 6-((4-Ethylphenyl)ethynyl)-3-fluoropicolinonitrile | 95 | soton.ac.uk |

| 6-Bromo-3-fluoro-2-cyanopyridine | Propargyl alcohol | 3-Fluoro-6-(3-hydroxyprop-1-yn-1-yl)picolinonitrile | 90 | soton.ac.uk |

Data demonstrates the applicability of Sonogashira coupling to related fluoropyridine systems. soton.ac.uk

Beyond the Suzuki and Sonogashira reactions, the this compound core is a potential substrate for other transition metal-catalyzed transformations. The general mechanism for these cross-coupling reactions involves three main steps: oxidative addition, transmetalation, and reductive elimination. acs.org Given the reactivity of aryl halides and pseudohalides in various palladium-catalyzed processes, derivatives of this compound could likely participate in reactions such as Heck coupling (with alkenes), Buchwald-Hartwig amination (with amines), and C-O coupling (with alcohols). nih.govwiley-vch.de For example, palladium-catalyzed C–O cross-coupling has been developed for reacting fluorinated alcohols with (hetero)aryl bromides, highlighting the continuous expansion of these methodologies to include fluorinated substrates. nih.gov

Suzuki-Miyaura Coupling with Boronic Acid Derivatives

Nucleophilic Aromatic Substitution (SNAr) on this compound Derivatives

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing electron-deficient aromatic and heteroaromatic rings. nih.govmdpi.com The pyridine (B92270) ring is inherently electron-deficient, making it susceptible to nucleophilic attack, particularly when substituted with a good leaving group at the 2- or 4-positions. nih.govyoutube.com

The fluorine atom is an excellent leaving group in SNAr reactions on heterocyclic rings. The high electronegativity of fluorine accelerates the rate-determining nucleophilic addition step. nih.gov It has been demonstrated that the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide in ethanol (B145695) is 320 times faster than the corresponding reaction of 2-chloropyridine (B119429). nih.govresearchgate.net This enhanced reactivity allows SNAr reactions on 2-fluoropyridines to proceed under milder conditions compared to other halopyridines, which is advantageous when working with complex molecules containing sensitive functional groups. nih.gov

In this compound, the fluorine atom is at the 3-position. While the C2 and C4 positions are most activated for SNAr, substitution can still occur at C3, influenced by the electronic effects of other substituents. The presence of the ethoxy group at the 2-position would electronically and sterically influence the regioselectivity and rate of nucleophilic attack. The general mechanism involves the attack of a nucleophile on the electron-deficient ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the expulsion of the fluoride (B91410) leaving group to restore aromaticity. nih.gov This pathway allows for the introduction of a wide variety of oxygen, nitrogen, and sulfur nucleophiles onto the pyridine core. nih.govnih.gov

Table 3: Relative Reactivity of 2-Halopyridines in SNAr with Sodium Ethoxide

| Substrate | Relative Rate | Reference |

|---|---|---|

| 2-Fluoropyridine | 320 | nih.gov, researchgate.net |

| 2-Chloropyridine | 1 | nih.gov, researchgate.net |

Data highlights the superior leaving group ability of fluoride in SNAr reactions on the pyridine ring. nih.govresearchgate.net

Reactivity with Nitrogen-Centered Nucleophiles

The reaction of this compound with nitrogen-centered nucleophiles typically proceeds via nucleophilic aromatic substitution (SNAr). In this mechanism, the nucleophile attacks the pyridine ring, leading to the displacement of a leaving group. While both the ethoxy and fluoro groups could potentially be displaced, the fluorine atom is generally a better leaving group in SNAr reactions on electron-deficient rings like pyridine.

Research on related 2-fluoropyridine systems shows that they readily react with primary and secondary amines to yield the corresponding 2-aminopyridine (B139424) derivatives. researchgate.netnih.gov These reactions can often be performed under catalyst-free conditions, using the amine itself as the reagent and solvent, or in a polar aprotic solvent like DMSO. nih.gov The reaction of 2-fluoropyridines with lithium amides has also been reported as an effective, transition-metal-free method for amination, providing aminopyridines in moderate to good yields under mild conditions. researchgate.net

While direct studies on this compound are limited, analogous reactions on 2,3-difluoropyridine (B50371) derivatives provide insight. For instance, the reaction of 2,3-difluoro-5-chloropyridine with ammonia (B1221849) water (ammonification) selectively displaces one of the fluorine atoms to introduce an amino group. google.com This suggests that this compound would likely react with amines at the C-2 position, displacing the ethoxy group, or potentially at the C-3 position, displacing the fluoro group, depending on the specific reaction conditions and the nature of the nucleophile. The presence of the ethoxy group at the 2-position may influence the regioselectivity of the attack. For example, amination of 5-bromo-2-ethoxypyridine (B189575) yields a mixture of 5- and 4-amino compounds, indicating complex reactivity patterns. journals.co.za

Table 1: Representative Amination Reactions of Fluorinated Pyridines

| Starting Material | Nucleophile | Conditions | Product | Yield | Reference |

| 2-Fluoropyridine | Lithium amides | Mild conditions | 2-Aminopyridines | Moderate to Good | researchgate.net |

| 2-Fluoropyridine | Allylamine | Microwave, 190°C | 2-(Allylamino)pyridine | 64% | nih.gov |

| 2,3-Difluoro-5-chloropyridine | Ammonia water | Not specified | 2-Amino-3-fluoro-5-chloropyridine | 85.58% | google.com |

Reactivity with Sulfur-Centered Nucleophiles

The reaction of halopyridines with sulfur-centered nucleophiles, such as thiols and thiolates, is a common method for synthesizing thiopyridine derivatives. sci-hub.sechemrxiv.org In the case of 2-halopyridines, studies comparing different halogens (F, Cl, Br, I) have shown that the relative reactivity towards sulfur nucleophiles like sodium thiophenoxide (PhSNa) often decreases in the order of I > Br > Cl > F. sci-hub.se This trend suggests that the rate-determining step is the cleavage of the carbon-halogen bond, as fluoride is the poorest leaving group among the halogens. sci-hub.se

However, the high electrophilicity of the carbon atom attached to fluorine can still facilitate the reaction. 2-Thiopyridine derivatives are valuable in drug discovery, and methods leveraging highly reactive pyridinium (B92312) intermediates, such as 2-chloro-1-(1-ethoxyvinyl)pyridinium triflate, have been developed to react with thiols at room temperature. chemrxiv.org These findings suggest that this compound would react with sulfur nucleophiles, likely displacing the ethoxy group to form 2-thioether-3-fluoropyridine derivatives, although the conditions might need to be optimized to favor this pathway over fluorine displacement.

Reactivity with Oxygen-Centered Nucleophiles

The reactivity of halopyridines with oxygen-centered nucleophiles, such as alcohols and phenols, also follows the SNAr mechanism. sci-hub.se In contrast to sulfur nucleophiles, the reaction of 2-halopyridines with an oxygen nucleophile like benzyl (B1604629) alcohol shows a different reactivity trend: F > Cl > Br > I. sci-hub.se This reversal indicates that for oxygen nucleophiles, the initial attack of the nucleophile on the electron-deficient carbon is the rate-determining step. The high electronegativity of fluorine makes the adjacent carbon atom (C-2) highly electrophilic, thus accelerating the attack by the oxygen nucleophile. sci-hub.se

This principle is well-established; the reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine. nih.gov Therefore, this compound is expected to be reactive towards oxygen nucleophiles. The reaction could potentially lead to the displacement of the fluorine atom to yield a 3-alkoxy or 3-phenoxy derivative. Alternatively, harsh conditions could lead to the formation of 2-amino-3-hydroxypyridine (B21099) from related precursors, which is a valuable synthetic intermediate. chemicalbook.comgoogle.com

Table 2: Comparison of Halopyridine Reactivity with Nucleophiles

| Nucleophile Type | Halogen Reactivity Trend | Rate-Determining Step | Reference |

| Sulfur (e.g., PhSNa) | I > Br > Cl > F | Leaving group departure | sci-hub.se |

| Oxygen (e.g., PhCH₂OH) | F > Cl > Br > I | Nucleophilic attack | sci-hub.se |

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the aromatic ring, replacing a hydrogen atom. total-synthesis.comkhanacademy.org The regioselectivity of this reaction is governed by the electronic effects of the substituents already present on the ring. libretexts.org For this compound, the ethoxy group (-OEt) is an electron-donating group (activating) and directs incoming electrophiles to the ortho and para positions. The fluorine atom (-F) is deactivating due to its inductive effect but also directs ortho and para due to resonance.

The combined directing effects would likely favor substitution at the C-5 position, which is para to the activating ethoxy group and meta to the fluorine. Substitution at the C-4 position is also possible, being ortho to the fluorine and meta to the ethoxy group. Common EAS reactions include nitration (using HNO₃/H₂SO₄ to generate NO₂⁺) and halogenation (using X₂ with a Lewis acid catalyst). libretexts.orgmasterorganicchemistry.com The pyridine nitrogen itself is deactivating towards EAS and directs electrophiles to the C-3 and C-5 positions. The interplay of these directing effects makes the precise outcome dependent on the specific electrophile and reaction conditions.

Metalation and Lithiation Strategies for Further Functionalization

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org This technique utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent (like n-butyllithium), facilitating deprotonation at the adjacent ortho position. wikipedia.orgorganic-chemistry.org The resulting aryllithium intermediate can then be trapped with various electrophiles.

For this compound, both the ethoxy and fluoro substituents can act as moderate DMGs. organic-chemistry.org The pyridine nitrogen itself is a powerful DMG. Lithiation of pyridines can be complex due to competing nucleophilic addition to the ring. harvard.edu However, the use of specific bases like lithium diisopropylamide (LDA) or sterically hindered magnesium amides can achieve selective deprotonation. harvard.edunih.gov

Given the substituents, several outcomes are possible:

C-4 Lithiation: Directed by the fluorine at C-3 and the pyridine nitrogen.

C-6 Lithiation: An unprecedented C-6 lithiation of 2-chloropyridine has been achieved using a BuLi-LiDMAE superbase, suggesting that non-obvious sites can be functionalized. researchgate.net

Halogen Dance: In dihalopyridines, lithiation can sometimes lead to a "halogen dance" rearrangement, where the lithium and a halogen atom exchange positions. nih.gov While not directly applicable here, it highlights the complex reactivity of lithiated pyridines.

Once the lithiated intermediate is formed, it can react with a wide range of electrophiles, such as aldehydes, ketones, CO₂, or silyl (B83357) halides, to introduce new functional groups with high regioselectivity. harvard.edunih.gov

Photochemical Reactions and Organometallic Transformations

The functionalization of this compound can also be achieved through organometallic cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. acs.orgwiley-vch.de The C-F bond is generally strong and less reactive in cross-coupling compared to C-Cl, C-Br, or C-I bonds. Therefore, if the pyridine ring were further halogenated (e.g., at the 5-position with bromine), selective cross-coupling at the C-Br position would be highly feasible.

Common cross-coupling reactions applicable to such derivatives include:

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl halide using a palladium catalyst and a copper co-catalyst to form a C-C bond. soton.ac.uk

Stille Coupling: This involves the reaction of an organostannane with an aryl halide, catalyzed by palladium. harvard.edu

Suzuki Coupling: This widely used reaction couples an organoboron compound (like a boronic acid) with an aryl halide in the presence of a palladium catalyst and a base. wiley-vch.de

Functionalization for Radiolabeling and Imaging Probes

Fluorine-18 (B77423) ([¹⁸F]) is the most important positron-emitting radionuclide for Positron Emission Tomography (PET) imaging due to its optimal half-life (110 min) and low positron energy. acs.org The introduction of [¹⁸F] into bioactive molecules is a key strategy for developing new PET radiotracers.

The this compound scaffold is relevant for radiolabeling in several ways. Molecules containing a fluoroethoxy group are common in PET tracer design. nih.govnih.gov The synthesis of such tracers often involves the nucleophilic substitution of a leaving group (like tosylate or mesylate) with [¹⁸F]fluoride. For example, [¹⁸F]fluoroethyl tosylate can be used to alkylate a precursor molecule to introduce the [¹⁸F]fluoroethoxy group. nih.gov

Alternatively, direct aromatic nucleophilic substitution on a suitable precursor can be used to introduce the [¹⁸F]fluoride ion. For example, a precursor with a good leaving group (like a nitro group or a trimethylammonium salt) at the 3-position of the 2-ethoxypyridine ring could potentially be used for direct [¹⁸F]-fluorination. The development of palladium-catalyzed C–O cross-coupling reactions also provides a route to synthesize ¹⁸F-labeled fluoroalkyl aryl ethers from [¹⁸F]fluoroalcohols. nih.gov These strategies allow for the late-stage introduction of the radioisotope, which is crucial given the short half-life of ¹⁸F.

Incorporation of Fluorine-18 via Click Chemistry

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has become a prominent method for the incorporation of the positron-emitting radionuclide Fluorine-18 (¹⁸F) into biomolecules. acs.orgorganic-chemistry.orginterchim.fr This approach typically involves the preparation of an ¹⁸F-labeled prosthetic group containing either an azide (B81097) or a terminal alkyne, which is then conjugated to a biomolecule bearing the complementary functional group. organic-chemistry.orginterchim.fr The reaction is highly efficient, regioselective, and occurs under mild conditions, making it suitable for sensitive biological molecules. acs.orgorganic-chemistry.org

While direct ¹⁸F-labeling of this compound itself is not extensively documented in the context of click chemistry, the strategy is well-established for structurally similar fluoropyridine derivatives. These derivatives are functionalized to serve as ¹⁸F-labeled building blocks. For instance, acetylene-bearing 2-[¹⁸F]fluoropyridines have been synthesized and successfully conjugated to azide-modified molecules. researchgate.net

A closely related analogue, 2-fluoro-3-(2-(2-(prop-2-ynyloxy)ethoxy)ethoxy)pyridine, has been synthesized and utilized as a prosthetic group for ¹⁸F labeling. researchgate.net This suggests a viable pathway for functionalizing this compound. An alkyne or azide moiety can be introduced into the this compound scaffold, likely by modifying the ethoxy group or by substitution at other positions on the pyridine ring, to prepare it for click chemistry applications.

The general process for ¹⁸F-labeling using a fluoropyridine-based prosthetic group via CuAAC can be summarized as follows:

Synthesis of the Precursor: A precursor molecule, often containing a trimethylammonium or nitro group at the 2-position of the pyridine ring, is synthesized. This leaving group facilitates the subsequent nucleophilic substitution with [¹⁸F]fluoride.

Radiolabeling: The precursor is reacted with cyclotron-produced [¹⁸F]fluoride ion to yield the ¹⁸F-labeled fluoropyridine prosthetic group.

Click Conjugation: The purified ¹⁸F-labeled prosthetic group is then reacted with the target molecule (e.g., a peptide, protein, or small molecule) containing the complementary functionality (azide or alkyne) in the presence of a copper(I) catalyst.

Purification: The final ¹⁸F-labeled conjugate is purified, typically using high-performance liquid chromatography (HPLC).

An example of a prosthetic reagent used for click-labeling reactions is [¹⁸F]FPyZIDE, which is produced from either a nitro or a trimethylammonium precursor. nih.gov The choice of precursor can significantly impact the radiochemical yield, with the trimethylammonium precursor generally showing higher efficiency. nih.gov

| Prosthetic Group | Precursor Type | Radiochemical Yield (RCY) | Reference |

|---|---|---|---|

| Acetylene-bearing 2-[¹⁸F]fluoropyridines | 2-Trimethylammoniumpyridinyl | Not specified | researchgate.net |

| [¹⁸F]FPyZIDE | Nitro | 12.6 ± 2.4% (with 2% H₂O) | nih.gov |

| [¹⁸F]FPyZIDE | Trimethylammonium | 60.9 ± 14.1% (with 2% H₂O) | nih.gov |

Strategies for ¹⁵N-Labeled Fluoropyridines

The incorporation of the stable isotope Nitrogen-15 (¹⁵N) into pyridine rings is of significant interest for mechanistic studies, metabolic tracing, and in nuclear magnetic resonance (NMR) spectroscopy. A robust and general method for the ¹⁵N-labeling of a wide array of pyridines, including those with substitution patterns similar to this compound, involves a ring-opening and ring-closing strategy via Zincke imine intermediates. nih.govresearchgate.netchemrxiv.orgchemrxiv.org

This approach offers high levels of ¹⁵N incorporation (>95% in most cases) and is applicable to complex, late-stage pharmaceutical compounds. nih.govchemrxiv.org The process begins with the activation of the pyridine nitrogen with a trifluoromethanesulfonyl (triflyl or Tf) group, followed by nucleophilic attack and ring-opening to form a Zincke imine. The key ¹⁵N-incorporation step occurs during the subsequent ring-closure in the presence of a ¹⁵N-labeled ammonium (B1175870) salt, such as [¹⁵N]NH₄Cl. nih.govchemrxiv.org

The general mechanism for the ¹⁵N-labeling of pyridines via Zincke imines is as follows:

Activation: The starting pyridine is reacted with triflic anhydride (B1165640) (Tf₂O) to form the N-Tf-pyridinium salt.

Ring-Opening: The activated pyridine undergoes nucleophilic attack by a secondary amine, such as dibenzylamine, leading to the opening of the pyridine ring and the formation of an N-Tf-Zincke imine. nih.govresearchgate.net

Ring-Closure and ¹⁵N-Incorporation: The isolated Zincke imine is then treated with a ¹⁵N-labeled ammonium salt (e.g., [¹⁵N]NH₄Cl) and a base (e.g., sodium acetate). This facilitates the exchange of the ¹⁴N atom with ¹⁵N and subsequent ring-closure to yield the ¹⁵N-labeled pyridine. nih.govresearchgate.net

This method has been successfully applied to a diverse range of substituted pyridines, demonstrating its broad functional group tolerance. nih.gov While this compound was not explicitly listed in the reported substrates, the methodology has been shown to be effective for pyridines with various electronic and steric properties, suggesting its potential applicability. nih.govchemrxiv.org

| Substrate | Yield of ¹⁵N-Pyridine | ¹⁵N Incorporation | Reference |

|---|---|---|---|

| 2-Phenylpyridine | 92% | >99% | nih.gov |

| 3-Bromopyridine | 75% | 99% | nih.gov |

| 2-Methoxypyridine | 62% | 98% | nih.gov |

| 3-(Trifluoromethyl)pyridine | 78% | 95% | nih.gov |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. Through the application of quantum mechanics, the electronic structure of 2-Ethoxy-3-fluoropyridine can be elucidated, offering a detailed picture of its behavior at the molecular level.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. DFT calculations have been employed to study a variety of substituted pyridines, providing valuable information on their molecular geometry and reactivity. For derivatives like 2-alkoxy-3-cyanopyridines, DFT calculations have been instrumental in determining their molecular geometry and chemical reactivity. nih.gov Studies on fluorinated pyridines have also utilized DFT to analyze their vibrational spectra and structural parameters. researchgate.net

While specific DFT data for this compound is not extensively published, calculations on analogous compounds suggest that the ethoxy group at the 2-position and the fluorine atom at the 3-position will significantly influence the electron density distribution of the pyridine (B92270) ring. The geometry of the molecule would be optimized to find the lowest energy conformation, taking into account the steric and electronic interactions between the substituents and the pyridine ring.

Table 1: Predicted Geometrical Parameters from DFT (Illustrative)

| Parameter | Predicted Value |

| C2-O Bond Length | ~1.36 Å |

| C3-F Bond Length | ~1.35 Å |

| C2-N-C6 Angle | ~117° |

| Dihedral Angle (C3-C2-O-CH2) | Variable, defining conformation |

Note: These are estimated values based on general DFT calculations of similar structures and are for illustrative purposes.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map illustrates the electrostatic potential on the surface of a molecule, with different colors representing regions of varying potential.

For substituted pyridines, the MEP map is significantly influenced by the nature and position of the substituents. rsc.orgnih.gov In this compound, the electronegative fluorine atom at the 3-position is expected to create a region of negative electrostatic potential. Conversely, the hydrogen atoms of the ethoxy group and on the pyridine ring will likely be characterized by positive electrostatic potential. The nitrogen atom of the pyridine ring typically presents a region of negative potential, which can be modulated by the presence of the adjacent ethoxy group. researchgate.net Understanding the MEP is crucial for predicting non-covalent interactions and potential sites for metabolic transformations.

Frontier Orbital Analysis (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.

In substituted pyridines, the energies and distributions of the HOMO and LUMO are highly dependent on the substituents. researcher.life For this compound, the electron-donating ethoxy group is expected to raise the energy of the HOMO, while the electron-withdrawing fluorine atom would lower the energy of the LUMO. This interplay of substituent effects will determine the final HOMO-LUMO gap. A smaller gap suggests higher reactivity. Analysis of similar fluorinated and alkoxy-substituted pyridines indicates that the HOMO is likely to be localized on the pyridine ring and the ethoxy group, while the LUMO will also be distributed across the aromatic system, with significant contributions from the atoms of the pyridine ring. researchgate.netresearchgate.net

Table 2: Predicted Frontier Orbital Energies (Illustrative)

| Orbital | Energy (eV) |

| HOMO | -6.5 to -7.5 |

| LUMO | -0.5 to -1.5 |

| HOMO-LUMO Gap | 5.0 to 7.0 |

Note: These are estimated energy ranges based on computational studies of analogous substituted pyridines.

Molecular Dynamics Simulations

MD simulations would allow for the exploration of the conformational landscape of the ethoxy group, providing insights into its flexibility and preferred orientations. Furthermore, simulations in an aqueous environment could reveal the hydration patterns around the molecule and provide information on its solubility. In the context of drug design, MD simulations are invaluable for studying the stability of a ligand-protein complex and for calculating binding free energies.

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) modeling is a key component of medicinal chemistry that aims to correlate the chemical structure of a compound with its biological activity. nih.gov SAR studies on related alkoxy-pyridine series have been conducted to optimize their properties for specific biological targets. nih.gov

For this compound, SAR studies would involve synthesizing and testing a series of analogs with modifications at various positions of the molecule. For instance, the length of the alkoxy chain could be varied, or the fluorine atom could be replaced with other halogens. The position of the substituents could also be altered to understand their impact on activity. Such studies are crucial for identifying the key structural features required for a desired biological effect. nih.govresearchgate.net

3D-QSAR Studies

Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) studies are a more advanced form of SAR that considers the three-dimensional properties of molecules to build a predictive model of their biological activity. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to generate these models.

While no specific 3D-QSAR studies on this compound have been published, such an investigation would be highly valuable. A 3D-QSAR model would require a dataset of structurally related compounds with their corresponding biological activities. The model would then generate contour maps indicating regions where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity. This information provides a visual and quantitative guide for the design of new, more potent analogs.

Field-Based QSAR Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery and chemical research, providing models that correlate a compound's chemical structure with its biological activity. Field-based QSAR is a sophisticated 3D-QSAR technique that utilizes the molecular fields surrounding a molecule to predict its activity. This approach avoids the need for structural alignment of different molecules and instead focuses on the steric, electrostatic, and hydrophobic fields they generate.

While specific field-based QSAR studies focusing exclusively on this compound are not extensively detailed in the available literature, the methodology is widely applied to heterocyclic compounds like pyrimidine-sulfonamide hybrids. nih.govnih.gov In such studies, a library of compounds is analyzed to build a model where the fields are sampled at various grid points around the molecules. nih.gov These models help in designing new compounds with potentially enhanced biological activity by identifying the key field characteristics that are essential for interaction with a biological target. nih.gov For this compound, a field-based QSAR approach would involve calculating its molecular interaction fields and comparing them to a set of known active compounds to predict its potential biological profile.

Prediction of Reactivity and Reaction Pathways

The reactivity of this compound is primarily dictated by the electronic properties of the pyridine ring, which are modulated by the ethoxy and fluoro substituents. The pyridine ring is inherently electron-deficient, making it susceptible to nucleophilic attack. The substituents play a crucial role in determining the rate and regioselectivity of such reactions.

The fluorine atom at the 3-position is strongly electron-withdrawing, further decreasing the electron density of the aromatic ring and making it more susceptible to nucleophilic aromatic substitution (SNAr). Conversely, the ethoxy group at the 2-position is an electron-donating group, which can partially counteract the effect of the fluorine and the ring nitrogen.

Studies on related fluoropyridines provide valuable insights into potential reaction pathways. For instance, 2-fluoropyridines are known to be significantly more reactive towards nucleophiles than their 2-chloro counterparts. acs.orgnih.gov The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide in ethanol (B145695) is reported to be 320 times faster than the reaction of 2-chloropyridine (B119429), highlighting the high reactivity of the C-F bond in this position. acs.org While the fluorine in this compound is at the 3-position and not an ideal leaving group for SNAr, its presence activates the ring. The primary site of nucleophilic attack would likely be the 4- or 6-position, which are activated by the ring nitrogen and the fluorine substituent. The ethoxy group at the 2-position can also be a target for substitution under certain conditions, a common reaction pathway for 2-alkoxypyridines. Therefore, the reaction pathways for this compound are predicted to be dominated by nucleophilic aromatic substitution, with the precise outcome depending on the nature of the nucleophile and the reaction conditions.

Conformational Analysis and Molecular Geometry

The molecular geometry and conformational flexibility of this compound are key determinants of its physical properties and how it interacts with other molecules. The core structure is the planar pyridine ring. Theoretical calculations on related molecules like 2-fluoropyridine and 3-fluoropyridine (B146971) show that the ring bond distances are very similar to those of pyridine itself, with a notable exception being the shortening of the C-N bond adjacent to the fluorine atom in 2-fluoropyridine. researchgate.net

The primary source of conformational flexibility in this compound arises from the ethoxy group, which has two rotatable single bonds (C-O and C-C). chemscene.com This allows the ethyl group to adopt various conformations relative to the pyridine ring. The most stable conformation will be a balance between steric hindrance with the adjacent fluorine atom and electronic effects, such as hyperconjugation.

Computational methods like Density Functional Theory (DFT) are commonly used to investigate the conformational preferences of such molecules. researchgate.netnih.gov These calculations can determine the relative energies of different conformers and predict the most stable three-dimensional structure. The analysis would typically explore the rotation around the pyridine-oxygen bond and the oxygen-ethyl bond to identify the global energy minimum.

Table 1: Computational Data for this compound

Table of Mentioned Compounds

Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms. For 2-Ethoxy-3-fluoropyridine, ¹H, ¹³C, and ¹⁹F NMR are the primary techniques used for structural confirmation.

¹H NMR and ¹³C NMR for Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR are crucial for mapping the carbon-hydrogen framework of a molecule.

¹H NMR: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the ethoxy group and the three protons on the pyridine (B92270) ring.

Ethoxy Group: The ethyl protons typically appear as a triplet around 1.4 ppm (CH₃) and a quartet around 4.4 ppm (CH₂), resulting from coupling with each other.

Pyridine Ring Protons: The three aromatic protons (H-4, H-5, and H-6) would appear in the downfield region (approximately 7.0-8.0 ppm). Their signals would be split into complex multiplets due to coupling with each other and with the fluorine atom at the C-3 position. Specifically, the H-4 proton would show coupling to both H-5 and the fluorine atom.

¹³C NMR: A proton-decoupled ¹³C NMR spectrum would display seven unique carbon signals. The presence of the highly electronegative fluorine atom significantly influences the chemical shifts of the adjacent carbons.

Pyridine Ring Carbons: The carbon atom bonded directly to the fluorine (C-3) and the adjacent carbon (C-2) would appear as doublets due to one-bond (¹JCF) and two-bond (²JCF) coupling, respectively. These C-F coupling constants are often large and are a key feature in identifying fluorinated compounds. researchgate.netmagritek.com

Ethoxy Group Carbons: The two carbons of the ethoxy group would appear in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|---|

| CH₃ (Ethoxy) | ¹H | ~1.4 | Triplet (t) |

| CH₂ (Ethoxy) | ¹H | ~4.4 | Quartet (q) |

| H-4, H-5, H-6 | ¹H | ~7.0 - 8.0 | Multiplets (m) |

| CH₃ (Ethoxy) | ¹³C | ~15 | Singlet |

| CH₂ (Ethoxy) | ¹³C | ~65 | Singlet |

| C-3 | ¹³C | ~140-155 | Doublet (d) |

¹⁹F NMR for Fluorine Environment Analysis

Fluorine-19 NMR is a highly sensitive technique for analyzing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. huji.ac.ilsigmaaldrich.com

For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance, as there is only one fluorine atom in the molecule. The chemical shift of this signal provides insight into the electronic environment of the fluorine atom on the pyridine ring. This signal would be split by coupling to the adjacent aromatic protons, primarily H-4 (a three-bond coupling, ³JHF) and to a lesser extent H-2 if it were present, and H-5 (a four-bond coupling, ⁴JHF). This results in a complex multiplet, which can be simplified using proton-decoupling techniques. huji.ac.il

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR)

While 1D NMR provides fundamental information, two-dimensional (2D) NMR experiments are often employed for unambiguous structural assignment.

2D NMR: Techniques like COSY (Correlation Spectroscopy) would definitively establish the connectivity between coupled protons, such as those on the pyridine ring. Heteronuclear experiments like HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom, while HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (2-3 bond) correlations between protons and carbons. For instance, an HMBC spectrum would show a correlation between the ethoxy CH₂ protons and the C-2 carbon of the pyridine ring, confirming the position of the ethoxy group.

Solid-State NMR: Although less common for routine analysis of small organic molecules, Solid-State NMR could be used to study the compound in its crystalline form. This can provide information about molecular packing, conformation, and the presence of different polymorphs.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight and elemental formula of a compound. rsc.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool that measures the mass of a molecule with very high accuracy (typically to within 0.001 atomic mass units). rsc.org This precision allows for the unambiguous determination of the elemental composition of a molecule. For this compound, with a molecular formula of C₇H₈FNO, HRMS would be used to confirm its exact mass, distinguishing it from other compounds with the same nominal mass.

Table 2: HRMS Data for this compound

| Formula | Calculated Exact Mass | Ion Type | Expected m/z |

|---|

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like pyridine derivatives. It typically generates protonated molecules [M+H]⁺ with minimal fragmentation. In the ESI-MS spectrum of this compound, the most prominent peak would be the pseudomolecular ion at an m/z corresponding to the mass of the neutral molecule plus the mass of a proton. This technique confirms the molecular weight of the compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to exhibit a unique pattern of absorption bands corresponding to the vibrations of its constituent parts: the fluorinated pyridine ring and the ethoxy substituent.

By analogy with related compounds such as pyridine, fluoropyridines, and ethoxybenzene, the characteristic vibrational modes for this compound can be predicted. The spectrum would be characterized by several key regions:

Aromatic C-H Stretching: Vibrations associated with the C-H bonds on the pyridine ring are anticipated in the 3100-3000 cm⁻¹ region.

Aliphatic C-H Stretching: The ethoxy group's methyl (CH₃) and methylene (CH₂) groups will show strong C-H stretching absorptions in the 2975-2845 cm⁻¹ range docbrown.info.

Aromatic Ring Vibrations: The C=C and C=N stretching vibrations within the pyridine ring are expected to produce a series of sharp bands in the 1650-1400 cm⁻¹ region pw.edu.plresearchgate.net. The substitution pattern, including the fluorine and ethoxy groups, will influence the precise positions and intensities of these bands.

C-O Stretching: A strong, characteristic band for the aryl-alkyl ether linkage (Ar-O-C) is expected, typically appearing in the 1270-1230 cm⁻¹ (asymmetric) and 1050-1000 cm⁻¹ (symmetric) regions.

C-F Stretching: A strong absorption band due to the C-F stretching vibration is anticipated, typically found in the 1300-1100 cm⁻¹ range.

The following table summarizes the expected prominent IR absorption bands for this compound based on characteristic frequencies of its functional components.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| Aromatic C-H Stretch | 3100 - 3000 | Pyridine Ring |

| Aliphatic C-H Stretch | 2975 - 2845 | Ethoxy Group (-OCH₂CH₃) |

| Aromatic C=C and C=N Stretch | 1650 - 1400 | Pyridine Ring |

| Asymmetric Ar-O-C Stretch | 1270 - 1230 | Aryl Ether |

| C-F Stretch | 1300 - 1100 | Fluoroaromatic |

| Symmetric Ar-O-C Stretch | 1050 - 1000 | Aryl Ether |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light msu.edukhanacademy.orgyoutube.com. The absorption of photons promotes electrons from a lower energy molecular orbital, typically the highest occupied molecular orbital (HOMO), to a higher energy empty orbital, the lowest unoccupied molecular orbital (LUMO) khanacademy.org.

For aromatic compounds like this compound, the primary electronic transitions are typically π → π* and n → π*.

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Aromatic systems exhibit strong π → π* absorptions. Benzene, for instance, shows intense absorption bands around 180 nm and 200 nm, with a weaker, structured band near 260 nm up.ac.za.

n → π Transitions:* These transitions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pair on the nitrogen atom of the pyridine ring or the oxygen of the ethoxy group, to a π* antibonding orbital. These transitions are generally weaker than π → π* transitions.

In this compound, the pyridine ring acts as the primary chromophore. The UV spectrum of pyridine shows an absorption maximum around 254 nm, which is attributed to a combination of π → π* and n → π* transitions researchgate.net. The presence of substituents alters the energy levels of the molecular orbitals and thus shifts the absorption maxima. Both the electron-donating ethoxy group and the electron-withdrawing fluorine atom will influence the position and intensity of the absorption bands compared to unsubstituted pyridine. One would expect a bathochromic (red) shift of the primary absorption bands due to the extension of the conjugated system by the substituents up.ac.za.

Advanced Spectroscopic Techniques for Gas-Phase Studies

To obtain more detailed information on the electronic and vibrational structure of molecules in an unperturbed environment, advanced gas-phase spectroscopic techniques are employed. These methods, often utilizing supersonic jet expansion to cool molecules to very low rotational and vibrational temperatures, provide highly resolved spectra that reveal fine details of molecular structure and dynamics ias.ac.in.

Resonance-Enhanced Multi-Photon Ionization (REMPI) is a highly sensitive and selective technique used to study the electronic states of atoms and molecules nih.gov. In a (1+1) REMPI process, the first photon excites the molecule from its ground electronic state (S₀) to a specific rovibronic level of an excited electronic state (S₁). A second photon then ionizes the molecule from this excited state. By scanning the wavelength of the excitation laser and detecting the resulting ions, a spectrum of the S₁ state is obtained acs.orgresearchgate.net.

For this compound, REMPI spectroscopy would allow for the precise determination of the S₁ state excitation energy (the band origin). This technique provides detailed information about the vibrational modes of the molecule in its first electronically excited state.

Mass-Analyzed Threshold Ionization (MATI) spectroscopy is a high-resolution technique that yields the vibrational spectrum of the molecular cation scispace.comresearchgate.net. It is often used in conjunction with REMPI. In a MATI experiment, molecules are excited to high-lying Rydberg states just below the ionization threshold. A delayed, pulsed electric field is then applied to ionize these long-lived Rydberg states. This method allows for the very precise determination of the adiabatic ionization energy (IE) and the vibrational frequencies of the cation scispace.comresearchgate.netresearchgate.net.

For this compound, MATI spectroscopy would provide the precise adiabatic IE, corresponding to the energy required to remove an electron from the molecule in its vibrational ground state to form the cation in its vibrational ground state. The resulting MATI spectrum would consist of a series of peaks corresponding to the vibrational modes of the this compound cation.

The table below presents experimental data for related molecules, illustrating the type of information that REMPI and MATI spectroscopy can provide.

| Compound | S₁ Excitation Energy (cm⁻¹) | Adiabatic Ionization Energy (cm⁻¹) |

| Ethoxybenzene | 36370 ± 4 | 65665 ± 7 |

| 3-Fluoropyridine (B146971) | 35064 ± 2 | 76579 ± 6 |

| 3-Chloropyridine | 34840 ± 2 | 75879 ± 6 |

Data sourced from studies on ethoxybenzene, 3-fluoropyridine, and 3-chloropyridine.

Vibronic coupling refers to the interaction between electronic states and molecular vibrations ias.ac.innih.govaip.org. This phenomenon is crucial in understanding molecular spectroscopy, photophysics, and reactivity. When two electronic states are close in energy, certain vibrational modes can facilitate interaction or mixing between them, leading to changes in molecular geometry, shifts in spectral lines, and altered dynamics in the excited state aip.org.

In substituted pyridines, vibronic coupling effects have been observed to be significant aip.orgaps.org. For instance, studies on 3-chloropyridine and 3-fluoropyridine have shown that the first excited state (S₁) can be strongly coupled to higher electronic states (S₂/S₃) via specific, non-totally symmetric vibrational modes. This coupling can lead to a distorted, lower-symmetry geometry in the excited state. Similarly, the cationic ground state (D₀) can couple with nearby excited cationic states (D₁), resulting in a twisted geometry for the molecular ion.

For this compound, an analysis of the vibronic structure in its REMPI and MATI spectra would be essential. The presence of unexpected or intense bands corresponding to non-totally symmetric vibrations could indicate strong vibronic coupling. Identifying the specific vibrational modes involved in this coupling provides deep insight into the nature of the electronic states and the flow of energy within the molecule upon excitation or ionization aps.org.

Biological Activity and Medicinal Chemistry Research

Enzymatic Inhibition Studies

The 2-ethoxy-3-fluoropyridine scaffold has been incorporated into molecules designed to inhibit specific enzymes, a common strategy in drug discovery.

Dihydroorotate Dehydrogenase (DHODH) Inhibition

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway and a validated target for the treatment of autoimmune diseases and cancer. springermedizin.descbt.com The inhibition of DHODH depletes the pool of pyrimidines necessary for DNA and RNA synthesis, thereby halting cell proliferation. scbt.com

While direct studies on this compound as a DHODH inhibitor are not extensively documented, the role of fluorine in modulating the activity of DHODH inhibitors is well-established. Fluorine substitution can stabilize the bioactive conformation of inhibitors and influence their binding modes within the enzyme's active site. dtu.dk Research on triazolopyrimidine-based DHODH inhibitors has shown that increasing fluorination can dramatically increase binding affinity. monash.edu